

# A comparative review of the chemical composition of different dental adhesives.

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## A Comparative Review of the Chemical Composition of Different Dental Adhesives

For Researchers, Scientists, and Drug Development Professionals

The evolution of dental adhesives has been a cornerstone in the advancement of restorative dentistry, enabling strong and durable bonds between restorative materials and tooth structures. The clinical success of these adhesives is intrinsically linked to their chemical composition. This guide provides an objective comparison of the chemical makeup of different dental adhesives, supported by experimental data and detailed methodologies for their evaluation.

## Classification and Components of Dental Adhesives

Dental adhesives can be broadly categorized based on their interaction with the tooth's smear layer into two main types: etch-and-rinse (total-etch) and self-etch. A third category, universal adhesives, has gained prominence due to its versatility, allowing for etch-and-rinse, self-etch, or selective-etch techniques.<sup>[1][2][3]</sup>

The core chemical components that dictate the performance of these adhesives include:

- **Adhesive Monomers:** These are the fundamental building blocks of the adhesive. They typically possess both hydrophilic groups to interact with the tooth structure and hydrophobic

groups to copolymerize with the restorative material.[1] Key monomers include 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP), 4-Methacryloxyethyl trimellitic anhydride (4-META), Bisphenol A-glycidyl methacrylate (Bis-GMA), and 2-hydroxyethyl methacrylate (HEMA).[4][5][6] 10-MDP is particularly noted for its ability to chemically bond to hydroxyapatite, the primary mineral component of enamel and dentin.[7]

- **Solvents:** Solvents such as ethanol, acetone, and water are incorporated to dissolve the monomers and facilitate their application and penetration into the tooth structure.[1][8] The type of solvent influences the adhesive's viscosity, evaporation rate, and technique sensitivity.[8]
- **Initiators:** These molecules trigger the polymerization (curing) process upon activation by light (photo-initiators like camphorquinone) or chemical reaction (chemical-cure systems).[9]
- **Fillers:** Inorganic fillers, often silica nanoparticles, are added to improve the mechanical properties of the adhesive layer, control its viscosity, and potentially enhance bond strength.[10][11]

## Comparative Chemical Composition of Commercial Dental Adhesives

The following table summarizes the chemical composition of several commercially available dental adhesives based on information from manufacturers and published studies. It is important to note that manufacturers often do not disclose the exact percentage of each component due to proprietary reasons.

Dental Adhesive	Type	Key Adhesive Monomers	Solvent(s)	Filler Content (%)	Key Features
3M™ Scotchbond™ Universal Plus Adhesive	Universal	10-MDP, HEMA, methacrylate functionalized polyalkenoic acid	Ethanol, Water	Information not fully disclosed	Radiopaque, Bonds to caries-affected dentin, Contains silane
Clearfil™ Universal Bond Quick	Universal	10-MDP, HEMA, Bis-GMA, Hydrophilic amide monomers	Ethanol, Water	~10% by weight (colloidal silica)	Rapid bond technology, Contains fluoride, Contains silane
OptiBond™ XTR	Self-Etch (Two-bottle)	GPDM (Glycerol phosphate dimethacrylate), Hydrophilic co-monomers	Water, Acetone, Ethanol (Ternary solvent system)	Filled adhesive	Enhanced self-etch primer, Universal compatibility
One-Step™ (Bisco)	Total-Etch	Bis-GMA, BPDM (biphenyl dimethacrylate)	Acetone	0%	Unfilled adhesive
G-Bond™ (GC)	Self-Etch	4-MET, UDMA (Urethane dimethacrylate)	Acetone, Water	5.3%	One-step self-etch

Note: This table is compiled from various sources and may not represent the complete formulation of each product. The exact composition is proprietary to the manufacturers.

## Detailed Experimental Protocols

The performance of dental adhesives is evaluated through a series of in-vitro tests. Below are detailed methodologies for three key experiments.

### Microtensile Bond Strength ( $\mu$ TBS) Test

This test measures the adhesive strength between the dental adhesive and the tooth substrate (dentin or enamel).

Methodology:

- **Tooth Preparation:** Freshly extracted, caries-free human or bovine molars are used. The occlusal enamel is removed using a low-speed diamond saw under water cooling to expose a flat dentin surface. The surface is then polished with 600-grit silicon carbide paper to create a standardized smear layer.[\[11\]](#)[\[12\]](#)
- **Adhesive Application:** The dental adhesive is applied to the prepared dentin surface according to the manufacturer's instructions for the specific bonding protocol being tested (e.g., etch-and-rinse or self-etch).
- **Composite Buildup:** A resin composite is built up in increments on the adhesive-coated surface, with each increment being light-cured according to the manufacturer's recommendations.
- **Specimen Sectioning:** The restored tooth is stored in water at 37°C for 24 hours. It is then sectioned into beams (sticks) with a cross-sectional area of approximately 1x1 mm using a low-speed diamond saw under constant water cooling.[\[11\]](#)
- **Testing:** Each beam is attached to a testing jig using cyanoacrylate glue and mounted on a universal testing machine. A tensile force is applied at a constant crosshead speed (e.g., 1 mm/min) until the beam fractures.[\[11\]](#)

- **Data Analysis:** The bond strength is calculated in megapascals (MPa) by dividing the load at fracture (in Newtons) by the cross-sectional area of the bonded interface (in mm<sup>2</sup>). The failure mode (adhesive, cohesive in dentin, cohesive in composite, or mixed) is determined by examining the fractured surfaces under a stereomicroscope.

## Degree of Conversion (DC) Measurement

The degree of conversion indicates the percentage of monomer double bonds that have been converted into single bonds during polymerization. A higher DC is generally associated with better mechanical properties and biocompatibility. Fourier-transform infrared (FTIR) spectroscopy is a common method for this measurement.[\[10\]](#)[\[13\]](#)

Methodology:

- **Sample Preparation:** A small amount of the uncured dental adhesive is placed between two polyethylene films or on a KBr crystal.[\[10\]](#)[\[13\]](#)
- **Initial FTIR Spectrum:** An initial FTIR spectrum of the uncured adhesive is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm<sup>-1</sup> and an internal reference peak (e.g., an aromatic C=C bond at around 1608 cm<sup>-1</sup>) are identified.[\[14\]](#)
- **Curing:** The adhesive sample is then light-cured for the time specified by the manufacturer.
- **Final FTIR Spectrum:** Immediately after curing, a second FTIR spectrum is recorded.
- **Calculation of DC:** The degree of conversion is calculated using the following formula, based on the change in the ratio of the absorbance intensities of the aliphatic and aromatic peaks before and after curing:  $DC (\%) = [1 - (\text{Aliphatic peak height cured} / \text{Aromatic peak height cured}) / (\text{Aliphatic peak height uncured} / \text{Aromatic peak height uncured})] \times 100$ [\[14\]](#)

## Cytotoxicity Assay (MTT Assay)

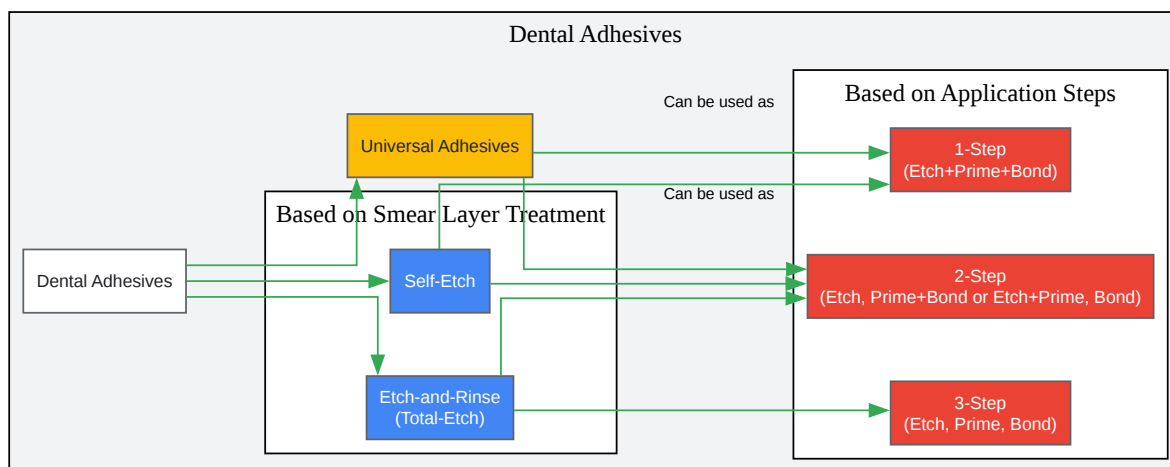
This assay assesses the potential of leachable components from the dental adhesive to cause cell death, providing an indication of its biocompatibility.[\[15\]](#)[\[16\]](#)

Methodology:

- **Material Eluate Preparation:** Cured samples of the dental adhesive are prepared according to the manufacturer's instructions. These samples are then immersed in a cell culture medium (e.g., DMEM) at a specific surface area to volume ratio and incubated for a set period (e.g., 24 hours) to allow for the leaching of components. The resulting medium is then sterile-filtered to create the material eluate.[\[16\]](#)
- **Cell Culture:** A suitable cell line, such as human gingival fibroblasts or mouse fibroblasts (L929), is cultured in 96-well plates until they reach a semi-confluent monolayer.[\[16\]](#)
- **Cell Exposure:** The culture medium is replaced with the prepared material eluates (at various concentrations) and incubated for a specified time (e.g., 24 hours). A negative control (cells in fresh culture medium) and a positive control (a known cytotoxic substance) are also included.
- **MTT Assay:** After the exposure period, the eluates are removed, and an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[\[15\]](#)
- **Data Measurement and Analysis:** A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the negative control.

## Visualizing Relationships and Workflows

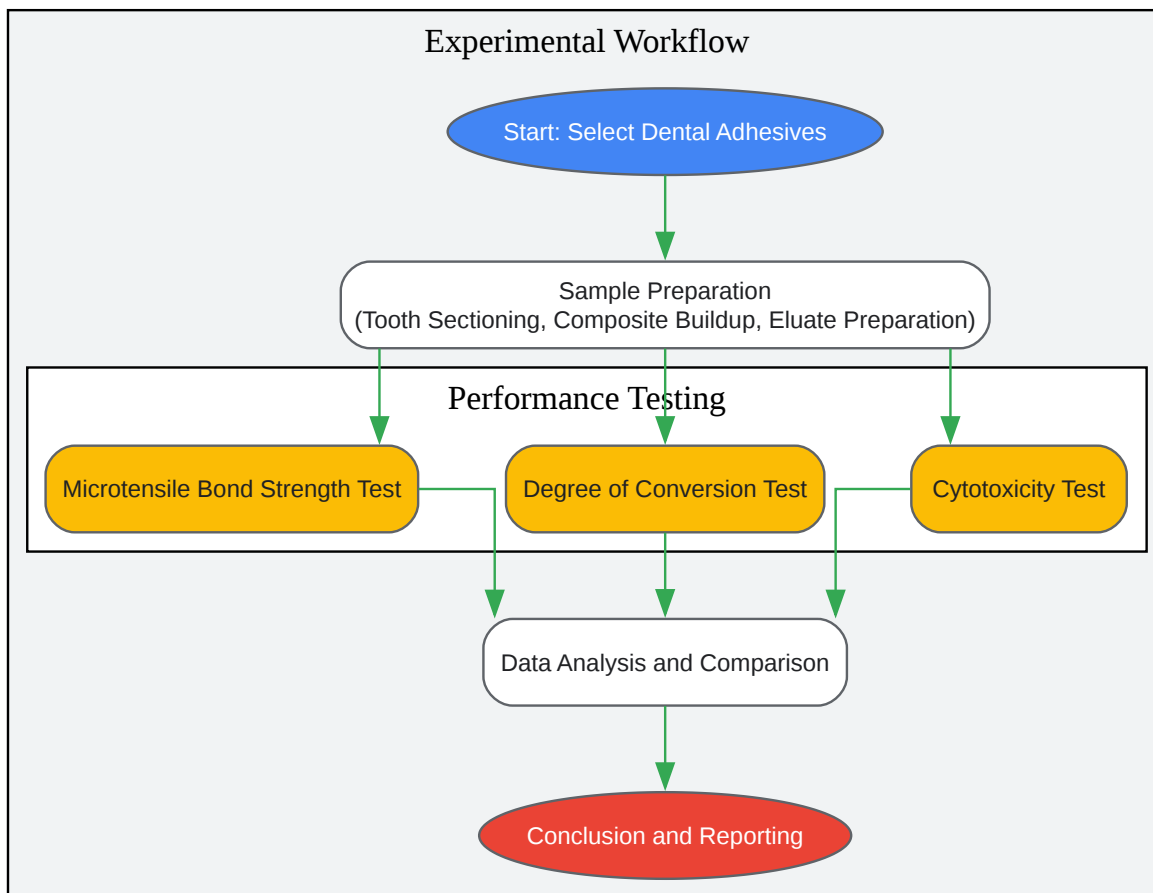
### Classification of Dental Adhesives



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Classification of dental adhesives based on their interaction with the smear layer and application steps.

## Experimental Workflow for Dental Adhesive Evaluation



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A generalized experimental workflow for the comprehensive evaluation of dental adhesives.

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